
SPDP-Gly-Gly-methoxy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SPDP-Gly-Gly-methoxy is a compound that serves as a linker with a succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and a methyl ester moiety. The SPDP component is an amine and thiol reactive crosslinker, which is membrane permeable, allowing it to participate in intracellular crosslinking reactions . This compound is primarily used in research settings for its ability to facilitate the formation of stable linkages between biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-Gly-Gly-methoxy involves the reaction of SPDP with a glycine-glycine (Gly-Gly) dipeptide, followed by the introduction of a methoxy group. The general synthetic route includes:
Formation of SPDP: SPDP is synthesized by reacting succinimidyl 3-(2-pyridyldithio)propionate with an amine-containing molecule.
Coupling with Gly-Gly: The SPDP is then coupled with a Gly-Gly dipeptide under mild conditions to form an intermediate product.
Introduction of Methoxy Group: Finally, a methoxy group is introduced to the intermediate product to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method is used to synthesize the Gly-Gly dipeptide on a solid support.
Coupling Reactions: Automated systems facilitate the coupling of SPDP with the Gly-Gly dipeptide and the subsequent introduction of the methoxy group.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
SPDP-Gly-Gly-methoxy undergoes several types of chemical reactions, including:
Oxidation: The thiol groups in SPDP can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The succinimidyl ester group in SPDP can react with primary amines to form stable amide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: DTT or TCEP under near-neutral pH conditions.
Substitution: Primary amines under mild, aqueous conditions.
Major Products
Oxidation: Disulfide-linked biomolecules.
Reduction: Thiol-containing biomolecules.
Substitution: Amide-linked biomolecules.
Applications De Recherche Scientifique
SPDP-Gly-Gly-methoxy has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in the synthesis of complex molecules.
Biology: Facilitates the formation of stable linkages between proteins, peptides, and other biomolecules.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Utilized in the production of high-purity polyethylene glycol (PEG) linkers for various applications
Mécanisme D'action
The mechanism of action of SPDP-Gly-Gly-methoxy involves its ability to form stable linkages between biomolecules through its reactive groups. The succinimidyl ester group reacts with primary amines to form amide bonds, while the thiol-reactive SPDP component forms disulfide bonds with thiol groups. This dual reactivity allows this compound to facilitate the formation of complex, stable biomolecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
SPDP: A simpler version without the Gly-Gly and methoxy groups.
Sulfo-SMCC: Another crosslinker with similar amine and thiol reactivity but different solubility properties.
MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester): A crosslinker with similar reactivity but different spacer arm length.
Uniqueness
SPDP-Gly-Gly-methoxy is unique due to its combination of SPDP and Gly-Gly-methoxy moieties, which provide enhanced membrane permeability and reactivity. This makes it particularly useful for intracellular crosslinking reactions and applications requiring high stability and specificity .
Propriétés
Formule moléculaire |
C13H17N3O4S2 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
methyl 2-[[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C13H17N3O4S2/c1-20-13(19)9-16-11(18)8-15-10(17)5-7-21-22-12-4-2-3-6-14-12/h2-4,6H,5,7-9H2,1H3,(H,15,17)(H,16,18) |
Clé InChI |
BRKPKAHVEVOXKX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC(=O)CNC(=O)CCSSC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


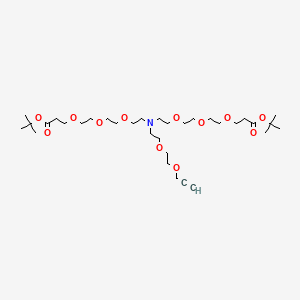
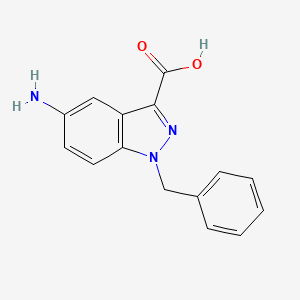


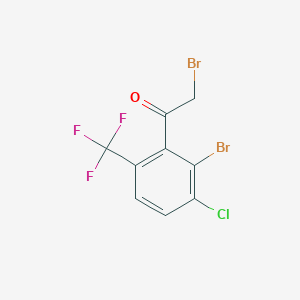
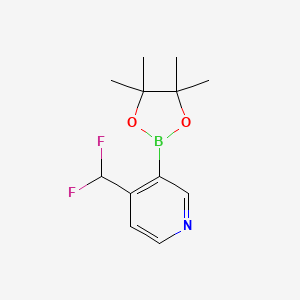
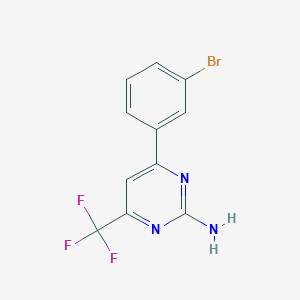
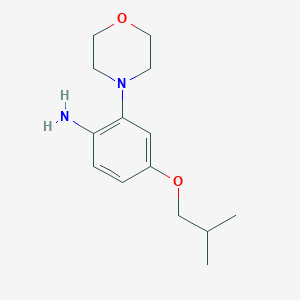
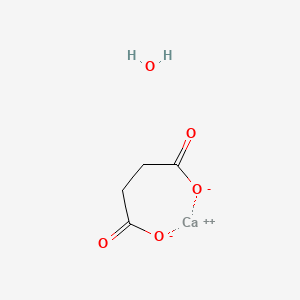
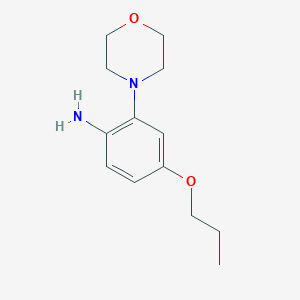
![3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
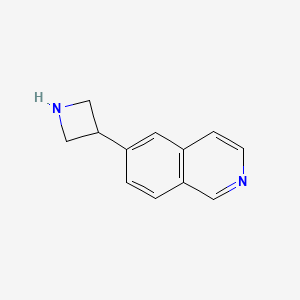
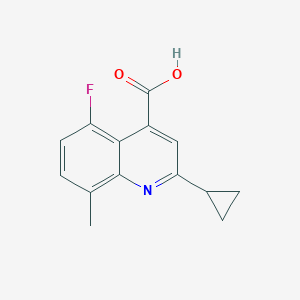
![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)
